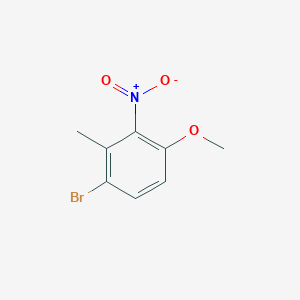

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Vue d'ensemble

Description

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C7H7BrO .

Synthesis Analysis

The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene involves several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, by displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

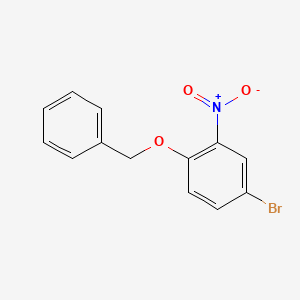

The molecular structure of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene are complex. For instance, it undergoes palladium-catalyzed Stille cross coupling reaction . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene include a density of 1.6±0.1 g/cm3, boiling point of 291.0±0.0 °C at 760 mmHg, and a flash point of 123.0±21.8 °C . It has a molar refractivity of 47.2±0.3 cm3 and a polar surface area of 55 Å2 .Applications De Recherche Scientifique

Organic Synthesis

This compound is used in organic synthesis, particularly in reactions that require a bromine substituent or a nitro group for further chemical transformations .

Biochemical Reagent

It serves as a biochemical reagent in life science research, possibly as a precursor for synthesizing biologically active molecules .

Multistep Synthesis

In multistep synthesis, it can be involved in reactions where a meta directing group is necessary, such as in electrophilic aromatic substitution .

Free Radical Reactions

The bromine atom in this compound can participate in free radical reactions, which are important in various synthetic processes .

Nitro Compound Chemistry

The nitro group present in this compound is significant in the study of nitro compounds and their resonance structures in organic chemistry .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPBDDNOSELGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463441 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85598-13-6 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

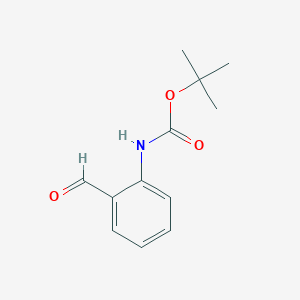

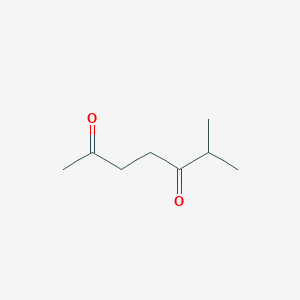

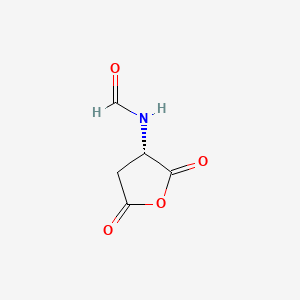

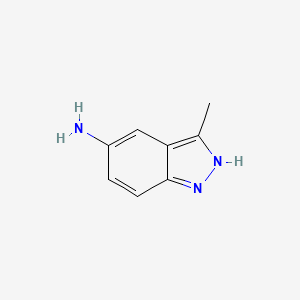

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)